molecular formula C19H32N2O5 B12751829 3a,7a-Di-epi-perindopril, (3aR,7aR)- CAS No. 145513-32-2

3a,7a-Di-epi-perindopril, (3aR,7aR)-

Cat. No.: B12751829
CAS No.: 145513-32-2
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-NPJQDHAYSA-N
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Description

3a,7a-Di-epi-perindopril, (3aR,7aR)-, is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor perindopril. Its structure features epimerization at both the 3a and 7a positions, resulting in the (3aR,7aR) configuration. This modification alters the spatial arrangement of the bicyclic furo[3,4-c]pyridine core compared to the parent compound. Key structural elements include:

  • Bicyclic framework: A fused furopyridine system with stereochemical specificity.
  • Substituents: Functional groups critical for ACE inhibition, such as carboxylate and tert-butoxycarbonyl (Boc) moieties .
  • Stereochemical significance: The (3aR,7aR) configuration impacts hydrogen-bonding patterns and molecular recognition, as discussed in crystallographic studies .

Synthesis routes for related diastereomers (e.g., Reference Example 72 in EP 4 374 877 A2) involve stereoselective alkylation and cyclization steps, with configurations confirmed via X-ray crystallography using tools like SHELXL and ORTEP-3 .

Properties

CAS No.

145513-32-2

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-NPJQDHAYSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Di-epi-perindopril involves multiple steps, including the formation of the octahydroindole ring system and the subsequent attachment of the perindopril side chain. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of 3a,7a-Di-epi-perindopril follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3a,7a-Di-epi-perindopril undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3a,7a-Di-epi-perindopril has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a,7a-Di-epi-perindopril involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, 3a,7a-Di-epi-perindopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Compound A :

  • Name: 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridin-1-yl]methyl]-2,3-difluorophenyl]hept-6-ynoic acid .
  • Comparison :
    • Core structure : Pyrrolopyridine vs. furopyridine in 3a,7a-di-epi-perindopril.
    • Substituents : Fluorophenyl and alkyne groups enhance lipophilicity, contrasting with perindopril’s carboxylate focus.
    • Stereochemistry : The 4aR configuration influences ring puckering, as quantified by Cremer-Pople coordinates .

Compound B :

  • Name : (3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine .
  • Comparison :
    • Functional groups : Boc protection at position 5 vs. free carboxylate in perindopril derivatives.
    • Safety profile : The Boc derivative’s SDS highlights flammability and irritation risks, suggesting stereochemistry may modulate reactivity .

Stereochemical and Hydrogen-Bonding Analysis

Parameter 3a,7a-Di-epi-perindopril Perindopril (Parent) Compound B (Boc Derivative)
Configuration (3aR,7aR) (3aS,7aS) (3aR,7aR)
Ring Puckering (Q) ~0.5 Å (estimated) ~0.3 Å ~0.6 Å (Boc steric effects)
Hydrogen-Bond Donors 2 3 1
ACE Binding Affinity Hypothetically reduced High Not reported

Key Findings :

  • Hydrogen-bonding networks, critical for molecular recognition, differ due to altered donor/acceptor positions .

Implications for Drug Design

  • Stereochemical Optimization : Epimerization at 3a/7a positions may improve metabolic stability but reduce potency, as seen in analogous compounds .
  • Hydrogen-Bonding Engineering: Modifications to restore donor/acceptor complementarity could enhance target engagement .

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